

Application Note: 5-Methylhexane-1,2-Diol as a Transdermal Penetration Enhancer

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Compound of Interest

Compound Name: 5-methylhexane-1,2-diol

CAS No.: 73811-76-4

Cat. No.: B6229938

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Document Type: Technical Guide & Experimental Protocol Target Analyte: **5-Methylhexane-1,2-Diol** (CAS: 50433-63-9 / Analogous Isomers) Class: Branched-Chain 1,2-Alkanediol / Amphiphilic Enhancer

Introduction & Rationale

In the development of transdermal drug delivery systems (TDDS), the "Goldilocks" principle often applies to the alkyl chain length of penetration enhancers. Linear 1,2-diols (e.g., 1,2-hexanediol, 1,2-octanediol) are standard enhancers, but they face limitations: shorter chains (C5-C6) may lack sufficient lipophilicity to partition deeply into the Stratum Corneum (SC), while longer chains (C8-C10) can cause significant skin irritation or solubility issues in aqueous vehicles.

5-Methylhexane-1,2-diol (a C7 branched isomer) occupies a unique physicochemical niche:

- **Lipophilicity Balance:** With a carbon count of 7, it bridges the gap between 1,2-hexanediol and 1,2-octanediol, offering an optimized LogP (approx. 0.7–0.9) for partitioning into SC lipid bilayers.

- **Branched Architecture:** The 5-methyl branch disrupts the crystalline packing of the enhancer itself, lowering its melting point compared to linear 1,2-heptanediol. This results in better solubility in formulation matrices and potentially reduced skin irritation potential compared to linear C8 analogs.

Physicochemical Profile

Property	Value (Approx.)	Significance
Molecular Formula	C	Amphiphilic structure
	H	
	O	
Molecular Weight	132.20 g/mol	Low MW facilitates rapid diffusion
LogP (Octanol/Water)	-0.7 – 0.9	Ideal range for SC lipid partitioning
Physical State	Viscous Liquid	Easy incorporation into gels/emulsions
HLB Value	~7–8	Acts as a co-surfactant/cosolvent

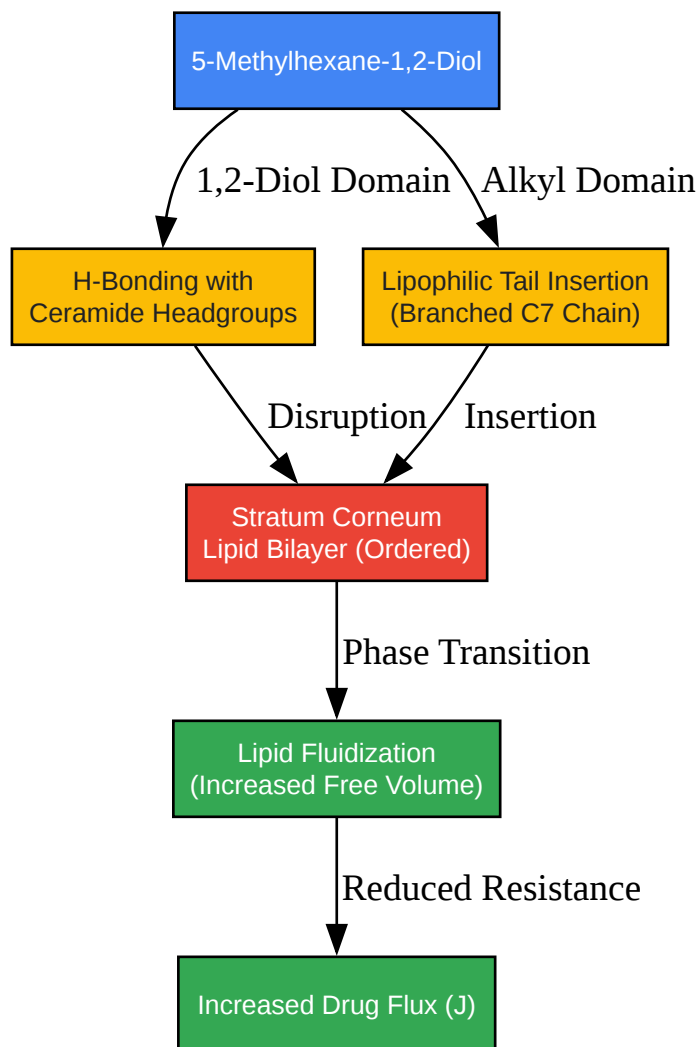
Mechanism of Action

The permeation enhancement is driven by a dual-action mechanism involving the Polar Head Group and the Lipophilic Tail.

- **Head Group Interaction:** The vicinal hydroxyl groups (1,2-diol) form hydrogen bonds with the polar head groups of ceramides in the SC, disrupting the "shield" of the lipid bilayer.
- **Tail Insertion & Fluidization:** The 5-methylhexyl tail inserts into the hydrophobic chains of the lipid bilayer. The terminal methyl branch creates a "kink," increasing free volume (disorder) and fluidizing the rigid crystalline structure more effectively than a straight chain, thereby increasing the diffusion coefficient (

) of the drug.

Pathway Visualization



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Caption: Mechanism of Action showing the dual interaction of the diol head and branched tail with SC lipids.

Formulation Guidelines

To maximize efficacy while maintaining stability, follow these concentration and compatibility rules.

Concentration Range

- 1.0% – 3.0% (w/w): Mild enhancement, suitable for leave-on formulations.
- 3.0% – 5.0% (w/w): Therapeutic transdermal patches or gels.
- > 5.0%: High enhancement but increased risk of irritation; requires co-solvents (e.g., Propylene Glycol).

Compatibility Matrix

Component Type	Recommendation	Rationale
Solvent Phase	Water/Ethanol/PG	Highly soluble in alcohols; moderately soluble in water.
Gelling Agents	Carbomers, HPMC	Compatible. Does not significantly reduce viscosity at <5%.
Active Ingredients	Lipophilic & Amphiphilic	Best for drugs with LogP 1–3 (e.g., Ibuprofen, Estradiol).
Emulsifiers	Non-ionic	Synergistic effect with non-ionic surfactants (e.g., Polysorbates).

Experimental Protocols

These protocols are designed to validate the permeation enhancement factor (EF) and safety profile of the excipient.

Protocol A: In Vitro Permeation Study (Franz Diffusion Cell)

Objective: Quantify the Enhancement Factor (EF) of **5-methylhexane-1,2-diol** compared to a control vehicle.

Materials:

- Membrane: Dermatomed porcine ear skin (thickness ~500 μm) or synthetic Strat-M® membrane.
- Receiver Fluid: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Solutol HS15 (to ensure sink conditions for lipophilic drugs).
- Formulations:
 - Control: Drug (1%) in 50:50 Ethanol:Water.
 - Test: Drug (1%) + **5-methylhexane-1,2-diol** (3%) in 50:50 Ethanol:Water.

Workflow:

- Preparation: Mount skin on Franz cells (permeation area ~1.77 cm^2). Equilibrate with receiver fluid at 32°C for 30 mins.
- Dosing: Apply 200 μL (infinite dose) or 10 mg/cm^2 (finite dose) of the formulation to the donor compartment. Occlude with Parafilm to prevent evaporation.
- Sampling: Withdraw 200 μL from the receiver arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh pre-warmed buffer immediately.
- Analysis: Analyze samples via HPLC-UV or LC-MS/MS.
- Calculation: Plot Cumulative Amount () vs. Time (). Calculate Flux () from the linear portion.

Protocol B: Solubility Screening (Saturation Method)

Objective: Determine if the enhancer affects the thermodynamic activity of the drug.

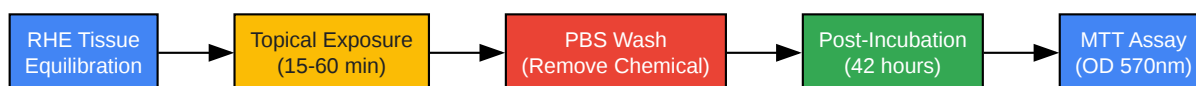
- Add excess drug to (A) Pure vehicle and (B) Vehicle + 5% Enhancer.

- Stir at 32°C for 48 hours.
- Centrifuge and filter supernatant.
- Assay drug concentration.
 - Note: If solubility increases significantly, the flux enhancement might be due to increased drug loading rather than barrier disruption. This distinction is critical for mechanistic claims.

Protocol C: In Vitro Irritation Test (MTT Viability Assay)

Objective: Ensure the branched diol is less irritating than linear C8 equivalents. System: Reconstructed Human Epidermis (RHE) model (e.g., EpiDerm™).

Workflow Visualization:



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Caption: Workflow for assessing cellular viability (irritation potential) using 3D skin models.

Acceptance Criteria:

- Non-Irritant: Cell viability > 50% compared to negative control (PBS).
- Benchmark: Compare against 1,2-Octanediol (positive control for moderate irritation).

Safety & Regulatory Considerations

While specific toxicological monographs for "**5-methylhexane-1,2-diol**" may be less abundant than for 1,2-hexanediol, it falls under the Alkane Diols chemical family reviewed by the Cosmetic Ingredient Review (CIR).

- Bridging Data: Safety data is often bridged from 1,2-Hexanediol (Safe as used) and 1,2-Octanediol.

- Sensitization: Branched diols generally exhibit lower sensitization rates than linear counterparts due to steric hindrance preventing haptization.
- Regulatory Status: Verify CAS 50433-63-9 status in your target market (e.g., EU Cosing, US TSCA).

References

- Expert Panel for Cosmetic Ingredient Safety. (2024).[1] Safety Assessment of Alkane Diols as Used in Cosmetics. International Journal of Toxicology. [Link](#)
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Sources

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